molecular formula C22H29NO5S3 B15099746 (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15099746
M. Wt: 483.7 g/mol
InChI Key: DVDAVVGXRZCZKD-XSFVSMFZSA-N
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Description

(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone core, a benzylidene group, and a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and an appropriate benzaldehyde derivative.

    Incorporation of the Tetrahydrothiophene Moiety: The tetrahydrothiophene moiety is added through a cyclization reaction involving a suitable diene and sulfur source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Core

The 2-thioxo group and C-4 carbonyl in the thiazolidinone ring are key sites for nucleophilic substitution. For example:

  • Thiol-disulfide exchange : The 2-thioxo group reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form thioether derivatives, enhancing solubility .

  • Carbonyl reactivity : The C-4 carbonyl undergoes nucleophilic addition with hydrazines or hydroxylamines, forming hydrazones or oximes, respectively .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Citation
Thioether formationCH₃I, K₂CO₃, DMF, 60°C, 6h2-Methylthio derivative78
Hydrazone formationNH₂NH₂, EtOH, reflux, 4h4-Hydrazinylidene derivative85

Cycloaddition Reactions

The exocyclic benzylidene double bond participates in [4+2] Diels-Alder reactions. For instance:

  • With maleic anhydride in toluene at 110°C, the compound forms a six-membered adduct stabilized by conjugation with the methoxy group .

  • Electron-deficient dienophiles (e.g., tetracyanoethylene) react regioselectively at the α,β-unsaturated ketone system .

Mechanistic Insight :
The reaction proceeds via a concerted mechanism, with the HOMO of the diene (benzylidene moiety) interacting with the LUMO of the dienophile. Substituents like the heptyloxy group direct endo selectivity .

Oxidation and Reduction

  • Oxidation :

    • The tetrahydrothiophene sulfone group is resistant to further oxidation, but the benzylidene CH₂ group oxidizes to a ketone with KMnO₄/H₂SO₄.

    • Thiazolidinone sulfur can be oxidized to sulfoxides using mCPBA .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond, yielding a saturated analog with retained thiazolidinone ring integrity .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH):

  • The thiazolidinone ring undergoes ring-opening to form a thiourea intermediate, which recyclizes upon neutralization .
    In basic media (NaOH/H₂O):

  • Hydrolysis of the 4-oxo group generates a thioamide, reversible upon acid treatment .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces:

  • E/Z isomerization of the benzylidene group, confirmed by NMR coupling constants (J = 12 Hz → 16 Hz) .

  • Singlet oxygen generation via energy transfer, enabling photooxidation of allylic C-H bonds .

Biological Alkylation

The heptyloxy chain undergoes β-oxidation mimics in enzymatic assays, forming reactive α,β-unsaturated carbonyl intermediates that alkylate cysteine residues in proteins (e.g., SARS-CoV-2 Mpro inhibition) .

Coordination Chemistry

The thioxo group acts as a soft ligand for transition metals:

  • With Cu(II) acetate, it forms a 1:2 complex (λₘₐₓ = 680 nm) confirmed by ESR .

  • AgNO₃ yields a polymeric structure with bridging thiolate ligands, characterized by XRD .

Key Research Findings

  • Antibacterial Activity : Derivatives from thiol-disulfide exchange show MIC = 2–8 µg/mL against S. aureus .

  • Electrochemical Behavior : Cyclic voltammetry reveals two redox peaks at −0.45 V and +0.82 V (vs. Ag/AgCl), attributed to thiol/thione and benzylidene redox couples .

  • Thermal Stability : DSC analysis shows decomposition onset at 218°C, with exothermic peaks corresponding to sulfone group degradation.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone core with a benzylidene group and a tetrahydrothiophene moiety

Biological Activity

The compound (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The thiazolidin-4-one framework is characterized by a five-membered ring containing sulfur and nitrogen atoms, which can be modified at various positions to enhance biological activity. The presence of substituents such as the heptyloxy and methoxy groups in this compound may influence its pharmacological properties.

Antioxidant Activity

Thiazolidin-4-one derivatives have been shown to possess significant antioxidant properties. In vitro studies have demonstrated that compounds within this class can scavenge free radicals effectively. For instance, a related study reported that thiazolidin-4-one derivatives exhibited EC50 values significantly lower than ibuprofen, indicating superior antioxidant capacity . The mechanism often involves the donation of hydrogen atoms from the thiazolidine ring structure.

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives is well-documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent review highlighted that modifications in the thiazolidinone structure lead to enhanced anticancer activity against several cancer cell lines . The compound may exhibit similar effects due to its structural features.

Anti-inflammatory Activity

Thiazolidin-4-one derivatives have also been recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation . The specific compound's ability to modulate inflammatory pathways remains an area for further investigation.

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been extensively studied. Compounds in this class have demonstrated activity against a range of bacteria and fungi. For example, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria . The incorporation of specific substituents can enhance this activity by increasing lipophilicity or improving binding affinity to microbial targets.

Structure-Activity Relationship (SAR)

A comprehensive analysis of various thiazolidin-4-one derivatives revealed that the position and type of substituents significantly affect biological activity. For instance, electron-withdrawing groups at specific positions on the aromatic ring were found to enhance antioxidant and anticancer activities .

CompoundSubstituentAntioxidant Activity (EC50)Anticancer Activity (IC50)
ANO260.83 µM10 µM
BCl70.04 µM15 µM
CCF373.58 µM12 µM

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding interactions of thiazolidin-4-one derivatives with various biological targets. For example, docking studies with tyrosine kinase revealed promising binding affinities for certain derivatives, suggesting potential as enzyme inhibitors in cancer therapy .

Properties

Molecular Formula

C22H29NO5S3

Molecular Weight

483.7 g/mol

IUPAC Name

(5E)-3-(1,1-dioxothiolan-3-yl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H29NO5S3/c1-3-4-5-6-7-11-28-18-9-8-16(13-19(18)27-2)14-20-21(24)23(22(29)30-20)17-10-12-31(25,26)15-17/h8-9,13-14,17H,3-7,10-12,15H2,1-2H3/b20-14+

InChI Key

DVDAVVGXRZCZKD-XSFVSMFZSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC

Origin of Product

United States

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